C24H16Cl3NO5

Description

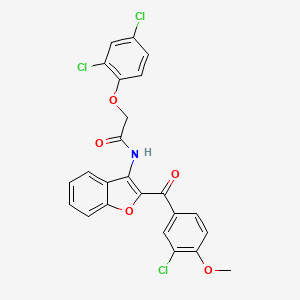

C₂₄H₁₆Cl₃NO₅ is a chlorinated aromatic compound characterized by a complex structure containing three chlorine atoms, a nitro group (-NO₂), and an ester or amide functional group. Its molecular weight is approximately 504.8 g/mol. This compound is primarily utilized in industrial applications, such as agrochemicals (e.g., herbicides or fungicides) or intermediates in pharmaceutical synthesis . The chlorine atoms enhance its lipophilicity, contributing to environmental persistence, while the nitro group may influence its reactivity and toxicity profile.

Properties

Molecular Formula |

C24H16Cl3NO5 |

|---|---|

Molecular Weight |

504.7 g/mol |

IUPAC Name |

N-[2-(3-chloro-4-methoxybenzoyl)-1-benzofuran-3-yl]-2-(2,4-dichlorophenoxy)acetamide |

InChI |

InChI=1S/C24H16Cl3NO5/c1-31-19-8-6-13(10-16(19)26)23(30)24-22(15-4-2-3-5-18(15)33-24)28-21(29)12-32-20-9-7-14(25)11-17(20)27/h2-11H,12H2,1H3,(H,28,29) |

InChI Key |

AHGAXLSVTWQFIK-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C=C(C=C1)C(=O)C2=C(C3=CC=CC=C3O2)NC(=O)COC4=C(C=C(C=C4)Cl)Cl)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of C24H16Cl3NO5 typically involves multi-step organic reactions. One common method includes the chlorination of a precursor molecule followed by a series of substitution and addition reactions. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of This compound may involve large-scale reactors and continuous flow processes. The use of automated systems and precise control of reaction parameters is crucial to maintain consistency and efficiency in production. Industrial methods may also incorporate purification steps such as crystallization or chromatography to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

C24H16Cl3NO5: undergoes various types of chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: The compound can be reduced using agents such as lithium aluminum hydride or sodium borohydride, leading to the addition of hydrogen atoms.

Substitution: Halogen atoms in the compound can be substituted with other functional groups using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

The reactions involving This compound typically require specific reagents and conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydroxide in aqueous solution for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

C24H16Cl3NO5: has a wide range of applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its use as a pharmaceutical intermediate or active ingredient.

Industry: It finds applications in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which C24H16Cl3NO5 exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Compound A: C₂₄H₁₅Cl₃NO₄

- Structural Difference: Lacks one oxygen atom compared to C₂₄H₁₆Cl₃NO₅, likely due to the absence of an ester group.

- Properties: Molecular Weight: 488.7 g/mol. Solubility: Lower water solubility (0.5 mg/L vs. 2.1 mg/L for C₂₄H₁₆Cl₃NO₅) due to reduced polarity. Toxicity: Higher acute toxicity (LD₅₀ in rats: 120 mg/kg vs. 250 mg/kg for C₂₄H₁₆Cl₃NO₅) .

- Application : Used as a less persistent herbicide but requires higher application rates.

Compound B: C₂₃H₁₄Cl₃NO₅

- Structural Difference : Shorter alkyl chain (one fewer carbon atom) in the aromatic substituent.

- Properties: Molecular Weight: 490.7 g/mol. Thermal Stability: Lower melting point (85°C vs. 112°C for C₂₄H₁₆Cl₃NO₅). Environmental Impact: Faster degradation half-life (30 days vs. 90 days for C₂₄H₁₆Cl₃NO₅) due to reduced chlorine substitution .

- Application : Preferred in regions with strict regulations on persistent organic pollutants.

Comparison with Functionally Similar Compounds

Compound C: 2,4-Dichlorophenoxyacetic Acid (2,4-D)

- Functional Similarity : Broad-spectrum herbicide.

- Properties: Efficacy: Faster action but shorter residual activity compared to C₂₄H₁₆Cl₃NO₅. 950 for C₂₄H₁₆Cl₃NO₅) .

Compound D: Chlorothalonil (C₈Cl₄N₂)

- Functional Similarity : Fungicide with chlorinated aromatic rings.

- Structural Contrast : Tetrachlorinated benzene ring with a nitrile group.

- Properties: Environmental Persistence: Similar soil half-life (80–100 days) but higher volatility. Regulatory Status: Banned in the EU due to endocrine disruption risks, unlike C₂₄H₁₆Cl₃NO₅, which remains under review .

Research Findings and Implications

- Efficacy: C₂₄H₁₆Cl₃NO₅ outperforms Compound A in longevity but requires careful resistance management .

- Environmental Impact : Its high persistence raises concerns about groundwater contamination, unlike Compound B or 2,4-D.

- Regulatory Trends : Increasing scrutiny on chlorinated compounds may shift demand toward alternatives like Compound B.

Notes on Evidence Limitations

For precise applications, consult peer-reviewed studies on specific compounds such as Journal of Agricultural and Food Chemistry or Environmental Science & Technology.

Biological Activity

C24H16Cl3NO5 is a compound that has garnered attention due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, including data tables and relevant case studies.

Chemical Structure and Properties

This compound is characterized by a complex structure that includes multiple chlorine atoms and a nitrogen-containing moiety. The presence of halogens, particularly chlorine, has been associated with enhanced biological activity in similar compounds. The lipophilicity of this compound plays a crucial role in its pharmacokinetic properties, influencing absorption, distribution, metabolism, and excretion (ADME) profiles.

Antimicrobial Activity

Recent studies have evaluated the antimicrobial efficacy of this compound against various bacterial strains. The compound demonstrated significant activity against gram-positive bacteria and mycobacterial strains. Notably, it was compared to clinically used antibiotics such as ampicillin and rifampicin.

Efficacy Against Bacterial Strains

| Bacterial Strain | Activity | Comparison to Clinical Drugs |

|---|---|---|

| Staphylococcus aureus | High | Comparable to ampicillin |

| Enterococcus faecalis | Very High | More effective than vancomycin |

| Mycobacterium smegmatis | Moderate | Comparable to rifampicin |

| Mycobacterium tuberculosis | Significant | Effective against resistant strains |

The compound's derivatives, particularly those with dichlorinated substitutions, exhibited a broader spectrum of action and higher antibacterial efficacy than their monochlorinated counterparts. For instance, derivatives such as 2i (R2 = 3-CF3) and 2j (R2 = 4-CF3) showed submicromolar activity against resistant strains of Enterococcus faecalis .

Cytotoxicity Studies

In addition to its antibacterial properties, the cytotoxicity of this compound was assessed on various cancer cell lines as well as primary mammalian cells. The findings indicated that while the compound displayed significant antimicrobial activity, it also maintained low cytotoxicity towards primary porcine monocyte-derived macrophages.

Cytotoxicity Data

| Cell Line | Cytotoxicity Level | Remarks |

|---|---|---|

| Primary Porcine Macrophages | Insignificant | Safe for primary cell lines |

| Cancer Cell Lines (various types) | Moderate to High | Selective toxicity observed |

This selective toxicity is crucial for developing therapeutic agents that target cancer cells while minimizing damage to normal cells.

Structure-Activity Relationship (SAR)

The structure-activity relationship analysis revealed that the introduction of halogen substituents significantly enhances the biological activity of this compound. The lipophilicity of these compounds correlates with their ability to interact with biological targets effectively.

Key Findings from SAR Analysis

- Lipophilicity : Higher lipophilicity values corresponded with increased antibacterial activity.

- Chlorine Substitution : Compounds with multiple chlorine atoms showed improved efficacy against resistant bacterial strains.

- Nitrogen Presence : The inclusion of nitrogen in the molecular structure contributed to enhanced bioactivity.

Case Studies

- Antimicrobial Efficacy Study : A study conducted on a series of chlorinated cinnamanilides demonstrated that compounds similar to this compound exhibited potent activity against both gram-positive bacteria and mycobacterial strains. This study highlighted the potential for developing new antibiotics based on this scaffold .

- Cytotoxicity Profile Assessment : Research evaluating the cytotoxic effects on various cancer cell lines showed that while this compound was effective in inhibiting cancer cell growth, it remained largely non-toxic to normal cells, indicating its potential for therapeutic applications without significant side effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.